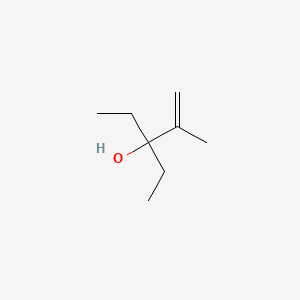

3-Ethyl-2-methyl-1-penten-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

28832-46-4 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3-ethyl-2-methylpent-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-5-8(9,6-2)7(3)4/h9H,3,5-6H2,1-2,4H3 |

InChI Key |

BAOTXSZKOXOEDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=C)C)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Considerations, and Advanced Structural Representation of 3 Ethyl 2 Methyl 1 Penten 3 Ol

Systematic IUPAC Naming and Common Referencing Conventions for 3-Ethyl-2-methyl-1-penten-3-ol

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring each has a unique and descriptive name. For the compound , the official IUPAC name is 3-ethyl-2-methylpent-1-en-3-ol . nih.gov This name is derived following a specific set of rules:

Parent Chain : The longest continuous carbon chain that contains the principal functional group (the alkene, or double bond) is identified. In this case, it is a five-carbon chain, making it a "pentene". vedantu.com

Numbering : The chain is numbered starting from the end closest to the double bond, which is located between the first and second carbon atoms (hence, "1-penten"). vedantu.com

Substituents : The various groups attached to the parent chain are identified and located by the number of the carbon atom they are attached to. These include a methyl group (-CH3) at position 2, an ethyl group (-CH2CH3) at position 3, and a hydroxyl group (-OH) at position 3 (indicated by the suffix "-3-ol"). vedantu.com

The compound is also referenced by other systematic identifiers used in chemical databases. nih.gov These provide standardized ways to represent the molecule's structure for computational and archival purposes.

Interactive Table: Chemical Identifiers for 3-Ethyl-2-methyl-1-penten-3-ol

| Identifier Type | Value |

| IUPAC Name | 3-ethyl-2-methylpent-1-en-3-ol |

| CAS Number | 28832-46-4 |

| Molecular Formula | C₈H₁₆O |

| InChI | InChI=1S/C8H16O/c1-5-8(9,6-2)7(3)4/h9H,3,5-6H2,1-2,4H3 |

| InChIKey | ULVRTXFLFHDJSS-UHFFFAOYSA-N |

| SMILES | CCC(C)(C(=C)C)O |

| Data sourced from PubChem. nih.gov |

Stereoisomeric Possibilities and Chiral Element Identification in 3-Ethyl-2-methyl-1-penten-3-ol

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. masterorganicchemistry.com The most common source of stereoisomerism in organic molecules is the presence of a chiral center or a rigid structure like a double bond that allows for geometric isomers. masterorganicchemistry.comdoubtnut.com

Chiral Center Analysis: A chiral center is a carbon atom that is attached to four different substituent groups. doubtnut.com To determine if 3-Ethyl-2-methyl-1-penten-3-ol possesses a chiral center, we must analyze the groups attached to each carbon. The most likely candidate for a chiral center is C3, the carbon atom bonded to the hydroxyl group.

The four groups attached to the C3 atom in 3-Ethyl-2-methyl-1-penten-3-ol are:

A hydroxyl group (-OH)

An ethyl group (-CH₂CH₃) which is the substituent at C3

Another ethyl group (-CH₂CH₃) comprising carbons C4 and C5 of the parent pentene chain

A 2-methylvinyl group (-C(CH₃)=CH₂) comprising carbons C2 and C1 of the parent chain

Since two of the groups attached to C3 are identical ethyl groups, this carbon is not a chiral center.

Geometric Isomerism Analysis: Geometric (cis/trans or E/Z) isomerism can occur in alkenes when each carbon atom of the double bond is attached to two different groups. libretexts.org In 3-Ethyl-2-methyl-1-penten-3-ol, the double bond is between C1 and C2.

Carbon C1 is bonded to two hydrogen atoms, which are identical.

Carbon C2 is bonded to a methyl group and the rest of the carbon chain.

Because C1 is bonded to two identical groups, no geometric isomerism is possible around the C1=C2 double bond.

Therefore, 3-Ethyl-2-methyl-1-penten-3-ol is an achiral molecule and does not exhibit stereoisomerism.

Conformational Analysis and Geometrical Considerations of 3-Ethyl-2-methyl-1-penten-3-ol

The three-dimensional shape and geometry of 3-Ethyl-2-methyl-1-penten-3-ol are dictated by the hybridization of its carbon atoms.

Molecular Geometry:

sp² Hybridized Carbons : Carbons C1 and C2, which form the double bond, are sp² hybridized. This results in a trigonal planar geometry around these atoms, with bond angles of approximately 120°. libretexts.org The atoms directly connected to C1 and C2 (H, H, C3, and the methyl carbon) all lie in the same plane. libretexts.org

sp³ Hybridized Carbons : The remaining six carbon atoms, including C3 which is bonded to the hydroxyl group, are sp³ hybridized. These atoms adopt a tetrahedral geometry with ideal bond angles of approximately 109.5°.

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. ndhu.edu.tw For 3-Ethyl-2-methyl-1-penten-3-ol, significant rotation can occur around the C2-C3 and C3-C4 single bonds. These rotations give rise to a multitude of possible conformations. The relative stability of these conformers is influenced by steric hindrance, where conformations that minimize the spatial interactions between bulky groups (like the ethyl and 2-methylvinyl groups) are energetically favored.

Interactive Table: General Bond Parameters

| Bond Type | Hybridization | Approximate Bond Length (Å) | Approximate Bond Angle (°) |

| C=C | sp² | 1.34 | 120 |

| C-C | sp³-sp³ / sp³-sp² | 1.54 | 109.5 |

| C-O | sp³ | 1.43 | 109.5 |

| C-H | sp³-s / sp²-s | 1.09 - 1.10 | N/A |

| General data for bond parameters. libretexts.orgksu.edu.sa |

Synthetic Methodologies for 3 Ethyl 2 Methyl 1 Penten 3 Ol and Its Stereoisomers

Established Synthetic Pathways to 3-Ethyl-2-methyl-1-penten-3-ol: A Mechanistic Evaluation

The construction of the carbon skeleton and the introduction of the hydroxyl group in 3-ethyl-2-methyl-1-penten-3-ol are typically accomplished through nucleophilic additions to carbonyl compounds.

Grignard Reactions and Variants in the Synthesis of 3-Ethyl-2-methyl-1-penten-3-ol

Grignard reactions are a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. The preparation of 3-ethyl-2-methyl-1-penten-3-ol can be envisioned through the reaction of a suitable Grignard reagent with a ketone. Specifically, the addition of ethylmagnesium bromide to 2-methyl-1-penten-3-one would yield the target tertiary alcohol after an acidic workup.

The mechanism involves the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated to give the final alcohol product. The general applicability of Grignard reagents allows for the synthesis of a wide variety of tertiary alcohols. vaia.com For instance, the reaction of ethylmagnesium bromide with butanone or methyl acetate (B1210297) can be used to prepare 3-methyl-3-pentanol, a structurally related tertiary alcohol. atamanchemicals.com Similarly, the reaction of methyl vinyl ketone with ethylmagnesium bromide results in both 1,2- and 1,4-addition products, with the 1,2-addition yielding 3-methyl-1-penten-3-ol. oup.com

| Reactant 1 | Reactant 2 | Product |

| Ethylmagnesium bromide | 2-Methyl-1-penten-3-one | 3-Ethyl-2-methyl-1-penten-3-ol |

| Ethylmagnesium bromide | Butanone | 3-Methyl-3-pentanol atamanchemicals.com |

| Ethylmagnesium bromide | Methyl acetate | 3-Methyl-3-pentanol atamanchemicals.com |

| Ethylmagnesium bromide | Methyl vinyl ketone | 3-Methyl-1-penten-3-ol oup.com |

Organometallic Additions to Ketones Yielding 3-Ethyl-2-methyl-1-penten-3-ol Precursors

Beyond Grignard reagents, other organometallic compounds can be utilized for the synthesis of tertiary alcohols. Organolithium reagents, for example, are also powerful nucleophiles capable of adding to ketones. The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines has been shown to produce chiral amines, and a similar strategy could be adapted for alcohol synthesis. researchgate.net The reaction of organometallic reagents with Weinreb amides provides a versatile route to ketones, which can then be further reacted to form tertiary alcohols. scispace.com

The choice of the organometallic reagent and reaction conditions can influence the stereochemical outcome of the addition, which is particularly important when synthesizing chiral molecules. researchgate.net

Reductive and Oxidative Approaches for 3-Ethyl-2-methyl-1-penten-3-ol Synthesis

While direct synthesis through nucleophilic addition is common, reductive or oxidative transformations of related functional groups can also lead to 3-ethyl-2-methyl-1-penten-3-ol. For instance, the reduction of a suitable hydroperoxide or the oxidation of a corresponding alkane could theoretically yield the target alcohol. The oxidation of 3-methyl-pentane with p-nitroperbenzoic acid has been reported to produce 3-methyl-3-pentanol. atamanchemicals.com

Furthermore, the acid-catalyzed hydration of 3-ethyl-3-methyl-1-pentene (B13792607) can produce 3-ethyl-2-methyl-3-pentanol, a structural isomer of the target compound, highlighting the potential for rearrangement reactions in related systems. chegg.com

Stereoselective and Asymmetric Synthesis of 3-Ethyl-2-methyl-1-penten-3-ol Enantiomers

The synthesis of specific enantiomers of 3-ethyl-2-methyl-1-penten-3-ol requires stereoselective methods that can control the formation of the chiral center at the C3 position.

Chiral Catalyst Development for Stereocontrol in 3-Ethyl-2-methyl-1-penten-3-ol Production

Asymmetric synthesis is a rapidly advancing field, with chiral catalysts playing a pivotal role in producing enantiomerically pure compounds. luc.eduiranchembook.ir For the synthesis of chiral alcohols, catalysts based on transition metals like palladium, rhodium, and ruthenium are often employed. luc.edusoton.ac.uk For example, palladium(II) catalysts have been used in the asymmetric phenylation and oxygenation of olefins. luc.edu The development of chiral ligands, such as phosphoramidites, has been instrumental in achieving high enantioselectivity in various catalytic reactions. rug.nl

Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) followed by cross-coupling reactions offers a powerful method for the synthesis of chiral alcohols. pnas.org This strategy allows for the introduction of chirality at a specific position, which can then be elaborated to the desired target molecule.

| Catalytic System | Reaction Type | Application |

| Palladium(II) with chiral ligands | Asymmetric oxygenation of olefins | Synthesis of optically active chlorohydrins luc.edu |

| (NMI)₂ZrCl₂ | Asymmetric carboalumination of alkenes | Synthesis of chiral alkanols pnas.org |

| Chiral oxazaborolidines | Asymmetric reduction of ketones | Synthesis of chiral secondary alcohols soton.ac.uk |

Biocatalytic Approaches to Enantioenriched 3-Ethyl-2-methyl-1-penten-3-ol Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Enzymes, such as lipases and alcohol dehydrogenases, can catalyze reactions with high enantio- and stereoselectivity under mild conditions. nih.govmdpi.com

Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has shown high enantioselectivity in the acetylation of secondary alcohols in ionic liquids. nih.gov The use of ionic liquids as reaction media can enhance both the rate and enantioselectivity of enzymatic reactions. nih.govrsc.orgresearchgate.net

Alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones to produce chiral alcohols or for the oxidative resolution of racemic alcohols. mdpi.com Metagenomic approaches are expanding the toolbox of available enzymes with diverse substrate specificities and selectivities. ucl.ac.uk

| Enzyme | Reaction Type | Substrate Example |

| Candida antarctica Lipase B (CALB) | Enantioselective acetylation | Secondary alcohols nih.gov |

| Pseudomonas sp. Lipase (PSL) | Transesterification | rac-1-phenylethanol researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction/Oxidative resolution | Ketones/Racemic alcohols mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Kinetic resolution | 2-(3-penten-1-yl)-c-hexanone mdpi.com |

Sustainable and Green Chemical Synthesis of 3-Ethyl-2-methyl-1-penten-3-ol

The development of sustainable synthetic routes for 3-Ethyl-2-methyl-1-penten-3-ol is centered on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of innovation include the adoption of solvent-free reaction conditions and the implementation of advanced catalytic systems.

Solvent-Free and Atom-Economical Routes to 3-Ethyl-2-methyl-1-penten-3-ol

The traditional and most direct synthesis of 3-Ethyl-2-methyl-1-penten-3-ol involves the Grignard reaction, where a ketone is reacted with an organomagnesium halide. Specifically, this can be achieved by the nucleophilic addition of vinylmagnesium bromide to 3-pentanone (B124093) (diethyl ketone).

While effective, this method faces challenges from a green chemistry perspective. Grignard reactions are typically conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are volatile and pose safety risks. numberanalytics.comresearchgate.net Furthermore, the atom economy of the Grignard reaction is inherently limited due to the formation of stoichiometric magnesium halide salts as byproducts, which constitute waste. nih.govmatanginicollege.ac.in

To address these limitations, several innovative and greener alternatives are being explored:

Mechanochemical Synthesis : A truly solvent-free approach involves the use of mechanochemistry, such as ball milling. This technique uses mechanical force to initiate reactions between solid reactants in the absence of a solvent, potentially even in the presence of air. organic-chemistry.org This method drastically reduces waste and hazards associated with volatile organic solvents.

Deep Eutectic Solvents (DES) : As an alternative to traditional solvents, Deep Eutectic Solvents offer a greener medium for synthesis. These solvents are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. A one-pot synthesis combining ruthenium-catalyzed isomerization of allylic alcohols with the addition of organomagnesium reagents has been successfully demonstrated in DES, highlighting their potential as environmentally friendly reaction media for producing tertiary alcohols. rsc.org

Addition Reactions : From a theoretical standpoint, addition reactions represent the most atom-economical processes, as all atoms from the reactants are incorporated into the final product. matanginicollege.ac.inpnas.org A stereoselective addition of primary alcohols to alkenes has been proposed as an atom-economic alternative to the Grignard reaction. pnas.orgjk-sci.com While a specific protocol for 3-Ethyl-2-methyl-1-penten-3-ol via this route is not established, it represents an ideal green chemistry pathway.

Catalytic Systems for Reduced Environmental Impact in 3-Ethyl-2-methyl-1-penten-3-ol Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and safety while reducing energy consumption and waste.

Catalytic Additives for Grignard Reactions : To enhance the efficiency of the standard Grignard reaction and suppress side reactions like enolization and reduction, catalytic systems can be employed. A combination of quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride) and organic bases has been shown to improve the yield of tertiary alcohols from the reaction of Grignard reagents with ketones. organic-chemistry.orggoogle.com

Ionic Liquids (ILs) : Functioning as both a solvent and catalyst, ionic liquids are an attractive alternative to volatile ethers. derpharmachemica.com Their negligible vapor pressure reduces air pollution and fire hazard. Specifically, phosphonium-based ILs with ether functionalities have been designed to be compatible with Grignard reagents, facilitating the synthesis of tertiary alcohols in a more environmentally benign system. derpharmachemica.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Tertiary Alcohols

| Methodology | Catalyst/Reagent | Typical Solvent | Green Chemistry Advantages | Citations |

|---|---|---|---|---|

| Conventional Grignard | Mg metal (stoichiometric) | Diethyl ether, THF | Fundamental C-C bond formation. | numberanalytics.comresearchgate.net |

| Mechanochemical Grignard | Mg metal (stoichiometric) | None (Solvent-free) | Eliminates volatile organic solvents, reduces hazards and waste. | organic-chemistry.org |

| Grignard in Ionic Liquid | Mg metal, Ionic Liquid | Ether-functionalized Ionic Liquid | Low volatility, non-flammable, potential for catalyst/solvent recycling. | derpharmachemica.comresearchgate.net |

| Nozaki-Hiyama-Kishi (NHK) Reaction | CrCl₂/NiCl₂ (catalytic) | DMF, DMSO | High chemoselectivity, tolerates sensitive functional groups, avoids protection steps. | wikipedia.orgthieme-connect.com |

Process Optimization and Scalability Considerations for 3-Ethyl-2-methyl-1-penten-3-ol Manufacturing

The transition from laboratory synthesis to industrial-scale manufacturing of 3-Ethyl-2-methyl-1-penten-3-ol, particularly via the Grignard reaction, presents significant challenges that necessitate rigorous process optimization and safety considerations.

The primary difficulty in scaling up Grignard reactions is managing their high exothermicity. mt.com The reaction can be slow to start, leading to a dangerous accumulation of unreacted alkyl halide. Once initiated, the reaction can proceed uncontrollably, posing a risk of a thermal runaway. fraunhofer.deresearchgate.netgoogle.com Therefore, process optimization focuses on ensuring safety, maximizing yield and purity, and improving economic viability.

Key strategies for optimization and scalability include:

Real-Time Process Monitoring : To mitigate the risks of delayed initiation, modern industrial processes employ real-time monitoring techniques. In-situ Fourier-transform infrared spectroscopy (FTIR) allows chemists to track the concentration of reactants and the formation of the Grignard reagent continuously. mt.commt.com This data enables precise control over the addition rate of the halide, ensuring it is consumed as it is added and preventing unsafe accumulation. researchgate.net

Continuous Flow Manufacturing vs. Batch Processing : While traditionally performed in large batch reactors, the synthesis of Grignard reagents is increasingly moving towards continuous flow systems. Flow reactors offer vastly superior heat and mass transfer compared to batch reactors, which allows the heat from the exothermic reaction to be dissipated much more efficiently. fraunhofer.deresearchgate.net This enhanced control leads to a safer process, reduced formation of byproducts like the Wurtz coupling product, and easier scalability. researchgate.netacs.org

Optimization of Reaction Parameters : Fine-tuning reaction conditions is critical for maximizing throughput and product quality. For slow-reacting halides (e.g., chlorides), the reaction rate can be increased by operating at higher temperatures under pressure. google.com The residence time, feed rate, and solvent choice must all be carefully balanced to achieve full conversion with minimal energy expenditure. fraunhofer.de

Table 2: Process Optimization Parameters and Scalability Considerations

| Parameter | Optimization Goal / Consideration | Impact on Scalability | Citations |

|---|---|---|---|

| Reaction Temperature | Balance reaction rate against side reactions and safety. Higher temperatures can increase rate but also risk thermal runaway. | Crucial for managing exothermicity. Flow reactors allow for better temperature control than batch reactors. | google.commt.com |

| Pressure | Allows for use of lower-boiling-point solvents or reactants at higher temperatures to increase reaction rate. | Requires specialized pressure-rated reactors, adding to capital cost, but can significantly improve throughput. | google.comacs.org |

| Reactant Feed Rate | Must be carefully controlled to match the rate of consumption, preventing accumulation and ensuring safety. | Real-time monitoring (e.g., FTIR) is essential for automated and safe control in large-scale continuous processes. | mt.comresearchgate.net |

| Processing Mode | Transition from traditional batch to continuous flow processing. | Flow chemistry enhances safety, improves heat/mass transfer, reduces byproduct formation, and simplifies scale-up. | fraunhofer.deresearchgate.netacs.org |

| Solvent Choice | Balance reagent solubility, reaction compatibility, and environmental impact (e.g., using THF vs. greener alternatives like ILs). | Solvent cost, recycling infrastructure, and waste disposal are major economic factors in large-scale production. | researchgate.net |

Reactivity Profiles and Transformation Chemistry of 3 Ethyl 2 Methyl 1 Penten 3 Ol

Reactivity of the Terminal Alkene Functional Group in 3-Ethyl-2-methyl-1-penten-3-ol

The terminal double bond in 3-Ethyl-2-methyl-1-penten-3-ol is electron-rich and readily undergoes addition reactions.

Electrophilic addition reactions proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.com For 3-Ethyl-2-methyl-1-penten-3-ol, this means the electrophile adds to the terminal CH₂ carbon.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) follows Markovnikov's rule. The proton adds to the terminal carbon, forming a tertiary carbocation, which is then attacked by the halide ion to yield a tertiary haloalcohol. masterorganicchemistry.com

Acid-Catalyzed Hydration: In the presence of aqueous acid, a water molecule adds across the double bond, again following Markovnikov's rule. This reaction would convert 3-Ethyl-2-methyl-1-penten-3-ol into a diol.

Halogenation: The addition of halogens like Br₂ or Cl₂ results in the formation of a vicinal dihalide, where a halogen atom adds to each carbon of the former double bond. The reaction proceeds through a cyclic halonium ion intermediate.

| Reaction | Reagent(s) | Product Type | Regioselectivity |

| Hydrohalogenation | HX (HCl, HBr, HI) | Tertiary Haloalcohol | Markovnikov |

| Acid-Catalyzed Hydration | H₃O⁺ | Diol | Markovnikov |

| Halogenation | X₂ (Cl₂, Br₂) | Vicinal Dihaloalcohol | N/A (Anti-addition) |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Diol | Markovnikov (avoids rearrangement) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Diol | Anti-Markovnikov |

Radical Polymerization: The terminal alkene group of 3-Ethyl-2-methyl-1-penten-3-ol can theoretically participate in radical polymerization, a type of chain-growth polymerization initiated by a radical species. libretexts.org However, the presence of allylic hydrogens (on the carbon adjacent to the double bond) can complicate this process. Allylic hydrogens are relatively easy to abstract, which can lead to chain transfer reactions. libretexts.org This process terminates one growing polymer chain and initiates a new, less reactive resonance-stabilized allylic radical, often resulting in the formation of many short polymer chains (oligomers) rather than high molecular weight polymers. libretexts.org

Oligomerization: Oligomerization, the formation of short-chain polymers, is a likely outcome when attempting to polymerize monomers with reactive allylic sites. nih.gov Various transition metal complexes can catalyze the dimerization and oligomerization of terminal alkenes. nih.gov These catalytic systems can control the reaction to selectively produce dimers, trimers, or other short-chain oligomers.

Hydrogenation and Reductive Transformations of the Alkene in 3-Ethyl-2-methyl-1-penten-3-ol

The vinyl group in 3-Ethyl-2-methyl-1-penten-3-ol is susceptible to various reductive transformations, most notably catalytic hydrogenation. This process involves the addition of hydrogen across the carbon-carbon double bond, leading to the corresponding saturated alcohol, 3-Ethyl-2-methylpentan-3-ol. The reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. The steric hindrance around the trisubstituted double bond may necessitate more forcing conditions (higher pressure or temperature) compared to less substituted alkenes.

Beyond simple saturation, other reductive transformations can be envisaged. Asymmetric hydrogenation, employing chiral catalysts, could in principle lead to enantioenriched saturated alcohols if a prochiral substrate is used, though this is not directly applicable to the hydrogenation of 3-Ethyl-2-methyl-1-penten-3-ol itself to create a new stereocenter at the former alkene carbons. researchgate.net However, related processes like asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) instead of H₂ gas, are well-established for allylic alcohols and can be highly enantioselective for suitable substrates. shu.edu

A more complex reductive transformation is the reductive transposition of the allylic alcohol functionality. researchgate.netrsc.orgsemanticscholar.orgrsc.org This reaction, often catalyzed by rhodium or iridium complexes, involves the formal deoxygenation of the alcohol and migration of the double bond. researchgate.netrsc.orgsemanticscholar.orgrsc.org For a derivative of 3-Ethyl-2-methyl-1-penten-3-ol (e.g., its methyl carbonate), this could potentially yield a mixture of isomeric alkenes, such as 3-ethyl-2-methyl-2-pentene. The regioselectivity of such processes is often complementary to that achieved with palladium catalysis. researchgate.netrsc.orgrsc.org

| Reaction Type | Typical Catalyst/Reagents | Potential Product(s) | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 3-Ethyl-2-methylpentan-3-ol | Saturation of the C=C bond. |

| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ with a chiral ligand, i-PrOH | 3-Ethyl-2-methylpentan-3-ol | Avoids the use of H₂ gas; can be made asymmetric for other substrates. thieme-connect.comnih.govrsc.orgscite.ainih.govacs.orgnih.gov |

| Reductive Transposition (of a derivative) | [Ir(COD)Cl]₂ or [Rh(CO)₂(acac)], Diazene precursor | 3-Ethyl-2-methyl-2-pentene | Catalytic deoxygenation with double bond migration. researchgate.netrsc.orgsemanticscholar.orgrsc.org |

Cycloaddition and Rearrangement Reactions of the Alkene in 3-Ethyl-2-methyl-1-penten-3-ol

The alkene functionality of 3-Ethyl-2-methyl-1-penten-3-ol can participate in cycloaddition reactions, although its reactivity is influenced by steric hindrance and its electron-rich nature. In a [4+2] cycloaddition, or Diels-Alder reaction, the alkene acts as the dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Due to the presence of three alkyl substituents, the double bond is electron-rich, which generally favors reactions with electron-poor dienes (an "inverse-demand" scenario is less likely). organic-chemistry.org However, the steric bulk surrounding the double bond may significantly hinder the approach of the diene, potentially requiring high temperatures or pressures to proceed. libretexts.org Formal [3+2] cycloadditions, for example with epoxides under Lewis acid catalysis, are also known for electron-rich alkenes and could lead to the formation of substituted tetrahydrofurans. mdpi.comresearchgate.net

Rearrangement reactions are particularly significant for tertiary allylic alcohols like 3-Ethyl-2-methyl-1-penten-3-ol, especially under acidic conditions. The protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation adjacent to a double bond (an allylic carbocation). This intermediate is resonance-stabilized but can undergo a Wagner-Meerwein rearrangement. fiveable.mewikipedia.orgjk-sci.comchemistnotes.comslideshare.net This involves a 1,2-shift of an adjacent alkyl group (in this case, a methyl or ethyl group) to the carbocation center, leading to a new, potentially more stable carbocation, which can then be quenched by a nucleophile or lose a proton to form a rearranged alkene. For example, a 1,2-methyl shift would lead to a different carbon skeleton.

An analogous reaction is the Meyer-Schuster rearrangement, which typically involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.orgsynarchive.comnih.govresearchgate.net While not directly applicable, the principles of carbocation formation and subsequent rearrangement are relevant to the acid-catalyzed behavior of the structurally similar allylic alcohol.

| Reaction Type | Conditions/Reagents | Potential Product Class | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient diene, heat or Lewis acid | Substituted cyclohexene | Reaction may be sterically hindered but is favored by the electron-rich nature of the alkene. wikipedia.orgorganic-chemistry.org |

| [3+2] Cycloaddition | Epoxide, Lewis acid | Substituted tetrahydrofuran (B95107) | A formal cycloaddition that proceeds via a stepwise mechanism. mdpi.comresearchgate.net |

| Wagner-Meerwein Rearrangement | Acid catalyst (e.g., H₂SO₄) | Rearranged alkenes or alcohols | Proceeds via a carbocation intermediate, involving a 1,2-alkyl or hydride shift to form a more stable carbocation. fiveable.mewikipedia.orgjk-sci.com |

Cascade and Tandem Reactions Utilizing Both Functionalitites of 3-Ethyl-2-methyl-1-penten-3-ol

The presence of both an alkene and an alcohol group in close proximity allows for powerful cascade and tandem reactions, where an initial transformation at one site triggers a subsequent reaction at the other. nih.gov

One prominent example is the tandem isomerization/hydrogenation process. thieme-connect.comnih.govrsc.orgscite.ainih.gov Catalyzed by certain ruthenium complexes, the allylic alcohol can first isomerize to its corresponding enol, which tautomerizes to the ketone (3-ethyl-2-methylpentan-3-one). rsc.orgscite.ainih.gov In the same pot, the catalyst then facilitates the transfer hydrogenation of the newly formed carbonyl group to yield the saturated alcohol, 3-Ethyl-2-methylpentan-3-ol. nih.govrsc.orgscite.ainih.gov This one-pot procedure is an efficient method for the selective reduction of the C=C bond in allylic alcohols without the need for gaseous hydrogen. rsc.org

Another potential cascade could be initiated by epoxidation of the alkene. The hydroxyl group can direct the stereochemistry of the epoxidation when using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems (e.g., using vanadium catalysts), favoring the formation of the epoxide on the same face as the alcohol (a syn-epoxide) due to hydrogen bonding or coordination. wikipedia.orgyoutube.com The resulting epoxy alcohol is a versatile intermediate that can undergo subsequent acid- or base-catalyzed rearrangement. For instance, acid-catalyzed rearrangement of the epoxide could lead to a 1,2-diol, while base-promoted isomerization can yield a different allylic alcohol. google.comwikipedia.org

Mechanistic Investigations of Key Transformations of 3-Ethyl-2-methyl-1-penten-3-ol

Understanding the mechanisms of the reactions involving 3-Ethyl-2-methyl-1-penten-3-ol is crucial for predicting and controlling their outcomes.

Hydrogenation and Reductive Transformations: The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. Hydrogen atoms are added stepwise to the double bond, typically from the less sterically hindered face. In transfer hydrogenation, the mechanism involves the catalyst facilitating the transfer of a hydride from the donor (e.g., isopropanol) to the substrate. acs.orgnih.gov The tandem isomerization/transfer hydrogenation process proceeds via an initial ruthenium-catalyzed redox isomerization of the allylic alcohol to a ketone, followed by the transfer hydrogenation of the carbonyl intermediate. rsc.orgscite.ainih.gov

Cycloaddition Reactions: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single cyclic transition state. wikipedia.org The stereochemistry of the reactants is retained in the product. Theoretical studies of other cycloadditions, such as the [2+2] cycloaddition of ketenes with alkenes or the [3+2] cycloaddition of epoxides, often indicate a stepwise mechanism involving diradical or zwitterionic intermediates, especially when the reaction is not thermally concerted. mdpi.comresearchgate.netresearchgate.netorientjchem.org

Rearrangement Reactions: The Wagner-Meerwein rearrangement mechanism is initiated by the formation of a carbocation. fiveable.mejk-sci.comchemistnotes.comslideshare.net For 3-Ethyl-2-methyl-1-penten-3-ol, this would occur upon acid-catalyzed dehydration. The key step is the migration of an adjacent alkyl group (a 1,2-shift) to the electron-deficient carbon, forming a new carbocation. chemistnotes.comslideshare.net This process is driven by the formation of a more stable carbocationic intermediate. The reaction is terminated by either the loss of a proton to form an alkene or trapping of the carbocation by a nucleophile. jk-sci.com

Computational and Theoretical Investigations of 3 Ethyl 2 Methyl 1 Penten 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 3-Ethyl-2-methyl-1-penten-3-ol

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular orbitals of 3-ethyl-2-methyl-1-penten-3-ol. These calculations, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, can elucidate the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals.

Detailed research findings from analogous systems suggest that the highest occupied molecular orbital (HOMO) of 3-ethyl-2-methyl-1-penten-3-ol would likely be localized on the carbon-carbon double bond (π orbital), with some contribution from the oxygen lone pairs. The lowest unoccupied molecular orbital (LUMO) would likely be the corresponding antibonding π* orbital of the double bond. The energy difference between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and its absorption of ultraviolet-visible light.

The presence of the hydroxyl group and the ethyl and methyl substituents would be expected to influence the energies of these frontier orbitals. The electron-donating nature of the alkyl groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The oxygen atom's lone pairs can also participate in conjugation with the π system, further influencing the electronic landscape. masterorganicchemistry.comlibretexts.orgpearson.com

Table 1: Illustrative Calculated Electronic Properties of 3-Ethyl-2-methyl-1-penten-3-ol

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -9.5 eV | Relates to ionization potential and reactivity towards electrophiles. |

| LUMO Energy | 2.1 eV | Relates to electron affinity and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 11.6 eV | Indicates kinetic stability and influences UV-Vis absorption. |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and would need to be calculated using specific quantum chemical methods and basis sets.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving 3-Ethyl-2-methyl-1-penten-3-ol

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For 3-ethyl-2-methyl-1-penten-3-ol, DFT studies could provide invaluable insights into various potential reactions, such as acid-catalyzed dehydration or oxidation.

A key application of DFT would be to map the potential energy surface for these reactions, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.netacs.orgacs.org

For instance, in an acid-catalyzed dehydration reaction, DFT could be used to explore different possible pathways, such as the formation of different isomeric dienes. By calculating the activation energies for each pathway, one could predict the major product under different reaction conditions. researchgate.net The nature of the transition states, including bond lengths and angles, can also be analyzed to understand the intimate details of the bond-breaking and bond-forming processes. fiveable.me

Table 2: Illustrative DFT Calculated Activation Energies for Dehydration of 3-Ethyl-2-methyl-1-penten-3-ol

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) (Illustrative) | Predicted Product |

| E1-like, formation of conjugated diene | Planar carbocation-like | 25 | 3-Ethyl-2-methyl-1,3-pentadiene |

| E1-like, formation of non-conjugated diene | Non-planar carbocation-like | 30 | 3-Ethyl-2-methyl-1,4-pentadiene |

| E2-like, concerted elimination | Cyclic transition state | 35 | 3-Ethylidene-2-methyl-1-pentene |

Note: These values are illustrative and would depend on the specific DFT functional, basis set, and solvent model used.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of 3-Ethyl-2-methyl-1-penten-3-ol

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. acs.org This is crucial for understanding how the solvent influences the conformation and reactivity of 3-ethyl-2-methyl-1-penten-3-ol. bohrium.comresearchgate.net

MD simulations treat atoms as classical particles moving according to a force field that describes the intra- and intermolecular interactions. By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl group and the nonpolar alkyl and vinyl groups. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the hydroxyl group of 3-ethyl-2-methyl-1-penten-3-ol and solvent molecules. researchgate.net

Conformational Dynamics: The flexibility of the molecule and the relative populations of different conformers in solution. globethesis.com

These simulations can reveal how different solvents might stabilize or destabilize certain conformations or transition states, thereby influencing reaction rates and product distributions. nih.gov

Prediction of Spectroscopic Signatures and Vibrational Modes for 3-Ethyl-2-methyl-1-penten-3-ol

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. For 3-ethyl-2-methyl-1-penten-3-ol, these predictions can serve as a guide for experimental studies.

Vibrational Spectroscopy (Infrared and Raman): By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the vibrational frequencies of the molecule. openmopac.netatomistica.online These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) and Raman intensities can then be used to generate a theoretical spectrum that can be compared with experimental data. q-chem.com This comparison can aid in the assignment of experimental peaks to specific vibrational modes. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations involve determining the magnetic shielding of each nucleus in the molecule. The predicted NMR parameters can be used to confirm the structure of the molecule and to assign peaks in experimental NMR spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 3-Ethyl-2-methyl-1-penten-3-ol

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Expected IR Intensity |

| O-H stretch | 3650 | Strong, broad |

| C=C stretch | 1650 | Medium |

| C-O stretch | 1150 | Strong |

| =C-H bend (out-of-plane) | 910 | Strong |

Note: These are illustrative values. Actual calculated frequencies are often scaled to better match experimental data.

In Silico Design of Novel Catalysts and Reagents for 3-Ethyl-2-methyl-1-penten-3-ol Transformations

Computational chemistry is increasingly being used for the in silico design of new catalysts and reagents with improved activity and selectivity. researchgate.netrsc.org For transformations involving 3-ethyl-2-methyl-1-penten-3-ol, computational approaches can accelerate the discovery of optimal reaction conditions.

Catalyst Design: For reactions like dehydration or oxidation, computational screening can be used to evaluate a library of potential catalysts. rsc.orgtdl.orgacs.org By calculating the activation energies for the reaction with each catalyst, one can identify promising candidates for experimental testing. This approach can save significant time and resources compared to traditional trial-and-error methods. mines.edu

Reagent Design: Computational methods can also be employed to design reagents for stereoselective transformations. researchgate.netmdpi.comnih.govnih.gov For example, if a chiral product is desired, DFT and other methods can be used to model the interaction of 3-ethyl-2-methyl-1-penten-3-ol with chiral reagents or catalysts to predict the stereochemical outcome. researchgate.netnih.govacs.orgnih.gov This allows for the rational design of experiments to achieve a specific stereoisomer.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

High-Resolution Mass Spectrometry and Fragmentation Analysis for 3-Ethyl-2-methyl-1-penten-3-ol and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 3-Ethyl-2-methyl-1-penten-3-ol, providing a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. The molecular formula of 3-Ethyl-2-methyl-1-penten-3-ol is C₈H₁₆O, with a monoisotopic mass of approximately 128.1201 Da nih.gov.

When subjected to ionization techniques like Electron Ionization (EI), the molecule undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. As a tertiary alcohol, the molecular ion peak of 3-Ethyl-2-methyl-1-penten-3-ol may be of low abundance or entirely absent due to its instability whitman.edu. The fragmentation pattern is largely governed by the formation of stable carbocations chemguide.co.uklibretexts.org.

Key fragmentation pathways include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 110.1096 (M-18).

Loss of an ethyl radical (•C₂H₅): Cleavage of one of the ethyl groups attached to the tertiary carbon results in a stable acylium-type ion or carbocation at m/z 99.0810 (M-29) chemguide.co.uklibretexts.org. This is often a prominent peak.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group yields a fragment at m/z 113.1045 (M-15).

Alpha-cleavage: The bond between the tertiary carbon and the vinyl-bearing methyl group can break, leading to other characteristic fragments.

The analysis of these fragmentation patterns is crucial not only for confirming the structure of the parent molecule but also for identifying its derivatives or transformation products, which would exhibit logical mass shifts in their respective spectra.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for 3-Ethyl-2-methyl-1-penten-3-ol

| Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Fragment Ion | Significance |

| 128.1201 | - | [C₈H₁₆O]⁺ | Molecular Ion (May be low abundance) |

| 113.1045 | •CH₃ | [C₇H₁₃O]⁺ | Loss of a methyl group |

| 110.1096 | H₂O | [C₈H₁₄]⁺ | Dehydration, characteristic of alcohols |

| 99.0810 | •C₂H₅ | [C₆H₁₁O]⁺ | Loss of an ethyl group, often a stable fragment |

| 71.0861 | C₄H₉• | [C₄H₇O]⁺ | Cleavage of larger alkyl chain |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of 3-Ethyl-2-methyl-1-penten-3-ol and its Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of 3-Ethyl-2-methyl-1-penten-3-ol in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, multi-dimensional techniques are necessary for unambiguous assignment.

¹H NMR: Would show distinct signals for the vinyl protons (=CH₂), the methyl group attached to the double bond, the two ethyl groups (differentiated methylene (B1212753) and methyl signals), and the hydroxyl proton (OH).

¹³C NMR: Would reveal eight distinct carbon signals, including the quaternary alcohol carbon, the two sp² carbons of the vinyl group, and the various sp³ carbons of the alkyl groups.

2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. It would show correlations between the methylene and methyl protons within each ethyl group, and potentially a weak correlation between the vinyl protons and the adjacent methyl group.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

2D HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the protons of the ethyl and methyl groups to the central quaternary carbon, confirming the core structure.

NMR is also powerfully applied to identify transformation products. For example, in a dehydration reaction, the disappearance of the hydroxyl (OH) proton signal and the upfield shift of the quaternary carbon signal (C-OH) in the ¹H and ¹³C spectra, respectively, would indicate the formation of an alkene like 3-Ethyl-2-methyl-1-pentene nist.gov.

Chromatographic Separations and Coupled Techniques (e.g., GC-MS, LC-NMR) for Trace Analysis and Purity Assessment of 3-Ethyl-2-methyl-1-penten-3-ol

Chromatographic techniques are essential for separating 3-Ethyl-2-methyl-1-penten-3-ol from complex mixtures, assessing its purity, and performing trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited technique given the volatility of the compound. The compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern mdpi.commdpi.com. The retention time from the GC provides an initial identification, while the mass spectrum confirms it. Quantitative analysis is achieved by measuring the area of the chromatographic peak.

Liquid Chromatography (LC) , coupled with detectors like UV or MS, can also be used, particularly for less volatile derivatives or when analyzing reaction mixtures without derivatization. The coupling of LC to NMR (LC-NMR) represents a powerful, albeit less common, technique that allows for the separation of components followed by their unequivocal structural elucidation by NMR, which is invaluable for identifying unknown impurities or isomers.

Table 2: Representative GC-MS Method Parameters for Analysis

| Parameter | Typical Value / Condition | Purpose |

| GC Column | TG-WAX or similar (30 m x 0.25 mm, 0.25 µm film) | Separation of volatile compounds |

| Carrier Gas | Helium at 1.0 mL/min | Mobile phase to carry the analyte through the column |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Start at 40°C, ramp to 240°C | Temperature gradient to elute compounds with different boiling points |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio |

| Scan Range | m/z 35 - 350 | Range to detect the molecular ion and key fragments |

Chiral Chromatography and Spectroscopic Methods (e.g., VCD, ORD/CD) for Enantiomeric Purity Determination of 3-Ethyl-2-methyl-1-penten-3-ol

The tertiary carbon atom bonded to the hydroxyl group in 3-Ethyl-2-methyl-1-penten-3-ol is a stereocenter. This means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). Distinguishing and quantifying these enantiomers is critical in many research areas.

Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) within a GC or LC column. Derivatized cyclodextrins are frequently used as CSPs in gas chromatography gcms.cz. The enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at distinct retention times, allowing for their quantification.

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed structural information about the absolute configuration (R or S) of an enantiomer. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory) for a known configuration researchgate.net. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry researchgate.net.

Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD): These techniques measure the rotation of plane-polarized light (ORD) or the differential absorption of circularly polarized light (CD) in the UV-Vis region ethz.ch. While the target molecule may not have a strong chromophore for traditional electronic CD, its derivatives can be analyzed.

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can be used to distinguish between enantiomers in an NMR spectrum harvard.edu. The reagent forms a complex with the alcohol, and the differing diastereomeric interactions cause the signals of the (R)- and (S)-enantiomers to be shifted to different extents, allowing for the determination of enantiomeric excess.

Table 3: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Primary Output | Advantages |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Separate chromatographic peaks for each enantiomer | Excellent for quantification (enantiomeric excess) |

| VCD Spectroscopy | Differential absorption of polarized IR light | Spectrum with positive and negative bands | Determines absolute configuration without derivatization |

| ORD / CD Spectroscopy | Differential absorption of polarized UV-Vis light | Spectrum showing Cotton effects | Can determine absolute configuration, often requires a chromophore |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes | Splitting of NMR signals for each enantiomer | Direct observation in solution, good for purity assessment |

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring Involving 3-Ethyl-2-methyl-1-penten-3-ol

Understanding the mechanism and kinetics of reactions involving 3-Ethyl-2-methyl-1-penten-3-ol requires monitoring the chemical changes as they happen. In-situ and operando spectroscopy allow for real-time analysis of a reaction mixture under actual operating conditions without the need for sampling aps.org.

For example, if 3-Ethyl-2-methyl-1-penten-3-ol is undergoing an acid-catalyzed dehydration, in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be employed. A probe would be inserted directly into the reaction vessel, and spectra would be collected continuously. The progress of the reaction could be monitored by observing:

The decrease in the intensity of the broad O-H stretching band of the alcohol (around 3400 cm⁻¹).

The appearance and increase in the intensity of the C=C stretching band of the newly formed alkene product (around 1640 cm⁻¹).

This real-time data allows for the calculation of reaction rates and provides insights into the presence of transient intermediates, leading to a more complete understanding of the reaction mechanism aps.org.

Applications of 3 Ethyl 2 Methyl 1 Penten 3 Ol in Chemical Synthesis and Materials Science

3-Ethyl-2-methyl-1-penten-3-ol as a Key Building Block in Complex Molecule Synthesis

Detailed investigations into the synthetic utility of 3-Ethyl-2-methyl-1-penten-3-ol have not yielded specific examples of its application as a precursor to distinct chemical classes, an intermediate in the synthesis of pharmaceuticals or agrochemicals, or a component in the total synthesis of natural products. The unique combination of a tertiary alcohol and a vinyl group suggests potential for various chemical transformations; however, specific instances of these applications are not found in the current body of scientific literature.

Precursor to Compounds in Specific Chemical Classes

There is no readily available scientific data detailing the use of 3-Ethyl-2-methyl-1-penten-3-ol as a starting material for the synthesis of specific classes of compounds.

Intermediate in Pharmaceutical and Agrochemical Synthesis

A comprehensive search of chemical and patent literature did not reveal any instances where 3-Ethyl-2-methyl-1-penten-3-ol is mentioned as an intermediate in the manufacturing process of any specific pharmaceutical or agrochemical products.

Role in Natural Product Synthesis

The role of 3-Ethyl-2-methyl-1-penten-3-ol in the synthesis of natural products is not documented in the available scientific literature.

Integration of 3-Ethyl-2-methyl-1-penten-3-ol in Polymer Chemistry and Advanced Materials

Similarly, the application of 3-Ethyl-2-methyl-1-penten-3-ol in polymer chemistry and the development of advanced materials appears to be undocumented. The presence of both a hydroxyl and a vinyl functional group theoretically allows it to act as a monomer for polymerization or as a cross-linking agent. However, specific research or patents demonstrating these applications could not be identified.

Monomer for Specialty Polymers and Copolymers Containing Hydroxyl and Vinyl Functionalities

No studies have been found that describe the polymerization of 3-Ethyl-2-methyl-1-penten-3-ol to form specialty polymers or its use as a comonomer in copolymerization reactions.

Cross-Linking Agent or Initiator in Polymerization Processes

There is no available evidence to suggest that 3-Ethyl-2-methyl-1-penten-3-ol is utilized as a cross-linking agent or an initiator in polymerization processes.

Synthesis of Polymeric Supports and Resins Utilizing 3-Ethyl-2-methyl-1-penten-3-ol Motifs

The direct polymerization of allylic alcohols, including tertiary ones like 3-ethyl-2-methyl-1-penten-3-ol, can be challenging. Free-radical polymerization often results in low molecular weight oligomers due to degradative chain transfer from the allylic proton. acs.orgnih.govgantrade.com However, motifs derived from 3-ethyl-2-methyl-1-penten-3-ol can be incorporated into polymeric structures through several strategic approaches:

Copolymerization: A common strategy to overcome the low reactivity of the allyl double bond is copolymerization with more reactive vinyl monomers, such as styrene (B11656) or acrylates. gantrade.com In such a process, 3-ethyl-2-methyl-1-penten-3-ol would be gradually introduced into the polymerization reactor to ensure a more uniform incorporation into the polymer backbone. The resulting copolymer would possess pendant hydroxyl groups, which can serve as sites for cross-linking or further functionalization.

Post-Polymerization Modification: An alternative route involves the modification of a pre-existing polymer. For instance, a polymer with reactive sites, such as aldehyde groups, can be reacted with an organometallic reagent derived from an allyl halide in a Barbier-type reaction to introduce the homoallylic alcohol functionality. acs.org This method allows for the controlled introduction of the 3-ethyl-2-methyl-1-penten-3-ol motif onto a polymer support. Another approach is the thiol-ene click reaction, where a thiol-containing polymer can be reacted with the alkene of 3-ethyl-2-methyl-1-penten-3-ol or its derivatives. nih.gov

The incorporation of the 3-ethyl-2-methyl-1-penten-3-ol moiety imparts hydrophilicity and provides reactive sites (the hydroxyl group) for creating cross-linked resins. These resins could find applications as solid supports for catalysts, in chromatography, or as specialized sorbents.

Table 1: Potential Polymerization Strategies for 3-Ethyl-2-methyl-1-penten-3-ol Motifs

| Polymerization Strategy | Description | Potential Monomers/Polymers | Resulting Polymer Characteristics |

| Copolymerization | Free-radical polymerization with a more reactive comonomer. | Styrene, Acrylates | Thermoplastic copolymer with pendant hydroxyl groups. |

| Post-Polymerization Modification (Barbier-type) | Reaction of a polymer with aldehyde functionalities with an allyl halide and a metal (e.g., indium). | Poly(4-vinylbenzaldehyde) | Polymer with pendant homoallylic alcohol groups. |

| Post-Polymerization Modification (Thiol-ene) | Reaction of a thiol-functionalized polymer with the double bond of a 3-ethyl-2-methyl-1-penten-3-ol derivative. | Thiol-functionalized polyesters or polyethers | Polymer with thioether linkages and pendant hydroxyl groups. |

Development of Functional Coatings and Adhesives Based on 3-Ethyl-2-methyl-1-penten-3-ol Derivatives

Derivatives of 3-ethyl-2-methyl-1-penten-3-ol can be valuable components in the formulation of functional coatings and adhesives. The hydroxyl group can be esterified with acrylic or methacrylic acid to form the corresponding monomers, which can then be polymerized or copolymerized to create resins with specific properties.

Polymers containing hydroxyl functionality, such as those derived from allylic alcohols, are used in coatings and adhesives as they provide sites for cross-linking with isocyanates, melamine (B1676169) resins, or anhydrides. google.com This cross-linking process, often referred to as curing, leads to the formation of a durable, three-dimensional network. For instance, copolymers of styrene and allyl alcohol are known to enhance adhesion, hardness, water resistance, and corrosion protection in coating formulations. gantrade.com

By analogy, resins based on 3-ethyl-2-methyl-1-penten-3-ol derivatives could be used in:

High-Performance Coatings: Incorporation into polyester (B1180765) or alkyd resin formulations for appliance finishes, automotive coatings, and industrial maintenance paints. gantrade.com The bulky ethyl and methyl groups on the tertiary carbon may enhance the hydrolytic stability and weatherability of the coating.

Adhesive Formulations: The hydroxyl groups can form strong hydrogen bonds with substrates, improving adhesion. Cross-linking would further enhance the cohesive strength and thermal stability of the adhesive.

The properties of the final coating or adhesive could be tailored by controlling the concentration of the 3-ethyl-2-methyl-1-penten-3-ol derivative in the polymer and the cross-linking density.

Catalytic Roles of 3-Ethyl-2-methyl-1-penten-3-ol and its Derivatives

The unique structure of 3-ethyl-2-methyl-1-penten-3-ol allows it and its derivatives to play potential roles in catalysis, either as a precursor to a ligand or as a component of the reaction medium.

Allylic alcohols are known to react with transition metals, particularly palladium, to form π-allyl complexes. mdpi.comrsc.org This process involves the activation of the C-O bond of the alcohol. Such π-allyl metal complexes are key intermediates in a wide array of catalytic reactions, including allylic alkylation, amination, and etherification. nih.gov

Therefore, 3-ethyl-2-methyl-1-penten-3-ol could serve as a precursor for the in situ generation of a π-allyl palladium intermediate. The presence of the ethyl and methyl groups would likely influence the reactivity and selectivity of the subsequent catalytic transformations. For example, the steric bulk could favor the formation of certain regio- or stereoisomers.

While not a conventional solvent, the presence of a hydroxyl group in 3-ethyl-2-methyl-1-penten-3-ol suggests it could act as a co-solvent or an additive that influences catalytic activity and selectivity. Protic solvents, such as alcohols, can play a crucial role in catalytic cycles by stabilizing charged intermediates or participating in proton transfer steps.

In the context of transition metal-catalyzed reactions involving allylic alcohols, co-solvents like methanol (B129727) have been shown to be important for the C-O bond cleavage step by solvating the hydroxyl group. mdpi.com It is plausible that 3-ethyl-2-methyl-1-penten-3-ol could play a similar role, potentially influencing the reaction rate and mechanism through hydrogen bonding interactions with the catalyst or substrates.

Industrial Production and Technical Applications of 3-Ethyl-2-methyl-1-penten-3-ol Beyond Fine Chemicals

The industrial production of 3-ethyl-2-methyl-1-penten-3-ol is not widely documented, suggesting it is likely produced on a smaller scale as a fine chemical or research compound. However, established industrial processes for structurally similar tertiary allylic alcohols, such as 2-methyl-3-buten-2-ol (B93329), provide a blueprint for potential large-scale synthesis.

One plausible industrial route would be the vinylation of 2-butanone (B6335102) with acetylene, followed by a selective hydrogenation step if an alkynol intermediate is formed. A more direct approach could involve the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with 2-butanone.

A well-established industrial synthesis for the analogous 2-methyl-3-buten-2-ol involves the reaction of isoprene (B109036) with a hydrohalide, followed by hydrolysis with an aqueous base. google.com A similar strategy could potentially be adapted for the synthesis of 3-ethyl-2-methyl-1-penten-3-ol from a suitable C6 diene.

Table 2: Potential Industrial Synthesis Routes for 3-Ethyl-2-methyl-1-penten-3-ol

| Synthesis Route | Reactants | Key Steps |

| Grignard Reaction | Vinylmagnesium bromide, 2-Butanone | Nucleophilic addition of the Grignard reagent to the ketone. |

| From Isoprene Analogue | C6 substituted diene, Hydrohalide, Aqueous base | Hydrohalogenation of the diene followed by hydrolysis. |

The technical applications of tertiary allylic alcohols often lie in their use as intermediates for the synthesis of more complex molecules. For example, 2-methyl-3-buten-2-ol is an important intermediate in the production of vitamins, such as Vitamin A, and various fragrances. researchgate.netnih.gov By analogy, 3-ethyl-2-methyl-1-penten-3-ol could serve as a building block in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals, where the introduction of its specific carbon skeleton is desired.

Structure Reactivity and Structure Application Relationships of 3 Ethyl 2 Methyl 1 Penten 3 Ol

Influence of Molecular Architecture on Reaction Rates and Selectivity of 3-Ethyl-2-methyl-1-penten-3-ol

The reactivity of 3-Ethyl-2-methyl-1-penten-3-ol is fundamentally influenced by its structural features, primarily the steric hindrance around the tertiary alcohol and the electronic properties of the vinyl group. The ethyl and methyl groups attached to the carbinol carbon create significant steric bulk, which can impede the approach of reagents, thereby affecting reaction rates.

In reactions involving the hydroxyl group, such as esterification or etherification, the steric hindrance significantly lowers the reaction rate compared to primary or secondary alcohols. Nucleophilic attack on the carbon bearing the hydroxyl group (an SN1-type reaction) is more likely than an SN2-type reaction, as the formation of a tertiary carbocation is stabilized by the surrounding alkyl groups. However, the stability of the allylic carbocation also makes it susceptible to rearrangement.

The vinyl group, an unsaturated moiety, is susceptible to electrophilic addition reactions. The rate and selectivity of these additions are influenced by the adjacent bulky groups. For instance, hydroboration-oxidation would be expected to proceed with anti-Markovnikov selectivity, with the boron adding to the terminal carbon of the double bond to minimize steric interactions.

Table 1: Predicted Reactivity of 3-Ethyl-2-methyl-1-penten-3-ol in Common Organic Reactions

| Reaction Type | Reagent | Predicted Major Product | Expected Rate | Factors Influencing Reactivity |

| Oxidation | PCC, PDC | No reaction | Very slow | Tertiary alcohol lacks a hydrogen on the carbinol carbon. |

| Electrophilic Addition (Hydrohalogenation) | HBr | 3-Bromo-3-ethyl-2-methyl-1-pentene (Markovnikov) | Moderate | Formation of a stable tertiary allylic carbocation. |

| Electrophilic Addition (Hydration) | H₂O, H⁺ | 3-Ethyl-2-methylpentane-1,3-diol | Moderate | Follows Markovnikov's rule. |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-2-methylpentan-3-ol | Fast | Reduction of the double bond. |

| Esterification | Acetic acid, H⁺ | 3-Ethyl-2-methyl-1-penten-3-yl acetate (B1210297) | Slow | Steric hindrance around the tertiary hydroxyl group. |

Correlation Between Stereochemistry of 3-Ethyl-2-methyl-1-penten-3-ol and its Performance in Asymmetric Catalysis or Polymerization

While 3-Ethyl-2-methyl-1-penten-3-ol itself is achiral, it can be used as a prochiral substrate in asymmetric synthesis to generate chiral products. The stereochemical outcome of such reactions is highly dependent on the chiral catalyst employed and the facial selectivity it imparts during the transformation.

For instance, asymmetric epoxidation of the double bond using a Sharpless catalyst or a Jacobsen-Katsuki catalyst would lead to the formation of a chiral epoxide. The enantioselectivity of this reaction would be dictated by the ability of the catalyst's chiral ligands to differentiate between the two faces of the vinyl group. The bulky substituents at the tertiary center could play a role in the substrate-catalyst interaction, potentially influencing the degree of enantioselectivity.

In the context of polymerization, while 3-Ethyl-2-methyl-1-penten-3-ol is not a typical monomer for chain-growth polymerization due to its sterically hindered nature, it could potentially be incorporated into polymers through other mechanisms, such as polycondensation or as a functional comonomer. If a chiral derivative of the alcohol were used, it could introduce chirality into the polymer backbone, potentially leading to materials with unique optical properties or applications in chiral separations. However, specific research on the polymerization of this particular compound is limited. The enantioselective synthesis of chiral acyclic tertiary allylic alcohols is a challenging but important area of research, as these compounds are valuable building blocks. nih.govnih.gov

Impact of Functional Group Interactions Within 3-Ethyl-2-methyl-1-penten-3-ol on Derivatization Potential

The presence of two distinct functional groups, the hydroxyl and the vinyl group, allows for a range of derivatization possibilities. The reactivity of one group can be influenced by the presence of the other, and selective transformations can be achieved by choosing appropriate reagents and reaction conditions.

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can undergo reactions such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These reactions are often slow due to steric hindrance and may require forcing conditions or the use of catalysts.

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) is generally not feasible due to the steric hindrance and the competing elimination reaction. However, formation of silyl (B83357) ethers by reaction with silyl halides (e.g., TMSCl, TBDMSCl) is a common protection strategy.

Conversion to a leaving group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution or elimination reactions.

Derivatization of the Vinyl Group: The vinyl group can undergo various addition reactions, including:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.

Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield a primary alcohol.

Ozonolysis: Cleavage of the double bond to form a ketone and formaldehyde.

The hydroxyl group can direct certain reactions of the vinyl group. For example, in some metal-catalyzed reactions, the hydroxyl group can act as a directing group, influencing the regioselectivity and stereoselectivity of the transformation.

Table 2: Potential Derivatization Reactions of 3-Ethyl-2-methyl-1-penten-3-ol

| Functional Group | Reaction | Reagent(s) | Product |

| Hydroxyl | Silyl Ether Formation | TMSCl, Et₃N | 3-Ethyl-2-methyl-1-penten-3-yl trimethylsilyl (B98337) ether |

| Hydroxyl | Tosylation | TsCl, Pyridine | 3-Ethyl-2-methyl-1-penten-3-yl tosylate |

| Vinyl | Epoxidation | m-CPBA | 2-(3-Ethyl-2-methyloxiran-2-yl)ethanol |

| Vinyl | Dihydroxylation | OsO₄, NMO | 3-Ethyl-2-methylpentane-1,2,3-triol |

Design Principles for Modifying 3-Ethyl-2-methyl-1-penten-3-ol to Optimize Specific Material Properties or Synthetic Outcomes

Modification of the 3-Ethyl-2-methyl-1-penten-3-ol structure can be strategically employed to tailor its properties for specific applications. The design principles for such modifications revolve around altering the steric and electronic environment of the molecule.

For Enhanced Reactivity: To increase the reactivity of the hydroxyl group, one could consider converting it to a better leaving group, as mentioned previously. Alternatively, intramolecular reactions could be designed where the vinyl group participates in the displacement of the hydroxyl group or its derivative, leading to cyclization products.

For Application in Polymer Science: To incorporate this molecule into a polymer, one could first derivatize it to introduce a more reactive functional group suitable for polymerization. For example, the hydroxyl group could be esterified with acrylic acid to introduce a polymerizable acrylate (B77674) group. The resulting monomer could then be copolymerized with other monomers to introduce the bulky tertiary alcohol moiety as a side chain, potentially affecting the polymer's thermal properties, solubility, and mechanical strength.

For Use as a Chiral Auxiliary or Ligand: If a chiral version of 3-Ethyl-2-methyl-1-penten-3-ol were synthesized, it could serve as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. Furthermore, derivatization of the hydroxyl and/or vinyl group with coordinating atoms (e.g., phosphorus, nitrogen) could lead to the formation of chiral ligands for asymmetric catalysis. The bulky ethyl and methyl groups would create a specific chiral environment around the metal center, which could induce high enantioselectivity in catalytic reactions.

Table 3: Hypothetical Modifications of 3-Ethyl-2-methyl-1-penten-3-ol and Their Potential Outcomes

| Modification | Synthetic Strategy | Potential Outcome |

| Introduction of a Polymerizable Group | Esterification with acryloyl chloride | Monomer for radical polymerization, leading to polymers with bulky side chains. |

| Conversion to a Chiral Ligand | Asymmetric synthesis followed by reaction with diphenylphosphine | Chiral phosphine (B1218219) ligand for asymmetric catalysis. |

| Enhancement of Volatility for Fragrance Applications | Acetylation of the hydroxyl group | Increased volatility and potentially altered scent profile. |

| Introduction of a Crosslinking Site | Epoxidation of the vinyl group | A difunctional molecule that can be used as a crosslinker in polymer synthesis. |

Concluding Perspectives and Future Research Trajectories for 3 Ethyl 2 Methyl 1 Penten 3 Ol

Uncharted Territories in the Synthetic Chemistry of 3-Ethyl-2-methyl-1-penten-3-ol

While classical approaches such as Grignard reactions provide a fundamental route to 3-Ethyl-2-methyl-1-penten-3-ol, significant opportunities exist for the development of more sophisticated and sustainable synthetic strategies. A primary frontier lies in asymmetric synthesis to control the stereochemistry at the C3 position, which is currently a notable gap in the literature for this specific molecule.

Future synthetic research could focus on:

Biocatalysis: The use of enzymes, such as dehydratase-isomerases, presents a highly selective and environmentally benign route. Research into enzymes like linalool (B1675412) dehydratase has shown potential for the kinetic resolution of tertiary alcohols and the selective formation of olefin products, a pathway that remains unexplored for 3-Ethyl-2-methyl-1-penten-3-ol acs.org.

Asymmetric Catalysis: Developing catalytic enantioselective additions of organometallic reagents to suitable ketone precursors could provide direct access to enantiopure 3-Ethyl-2-methyl-1-penten-3-ol. This would be a significant advancement, enabling its use as a chiral building block.

Flow Chemistry: Continuous flow synthesis methodologies could offer improved reaction control, safety, and scalability compared to traditional batch processes, which is particularly relevant for potentially exothermic organometallic reactions often used in its synthesis.

Photochemical Methods: Visible-light-mediated synthesis is an emerging green chemistry approach. researchgate.net Exploring photocatalytic radical additions could unveil novel synthetic pathways to this class of tertiary alcohols under mild conditions. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability. acs.org | Enzyme discovery and engineering for specific substrate acceptance. |

| Asymmetric Catalysis | Direct access to enantiopure compounds, high efficiency. | Development of novel chiral ligands and catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters and reactor design. |

| Photochemistry | Use of renewable energy sources, mild conditions. researchgate.net | Discovery of suitable photocatalysts and reaction pathways. |

Exploration of Novel Reactivity and Unconventional Transformations for 3-Ethyl-2-methyl-1-penten-3-ol

The reactivity of 3-Ethyl-2-methyl-1-penten-3-ol is largely defined by its two primary functional groups: the tertiary hydroxyl and the terminal alkene. While standard transformations are predictable, significant potential lies in exploring less conventional, catalyzed reactions that can proceed with high chemo- and regioselectivity.

Promising areas for investigation include:

Catalytic Deoxygenation: Moving beyond classical stoichiometric methods, the use of iridium or rhodium-based catalysts for reductive transposition of allylic alcohol derivatives could provide a mild and highly selective method for deoxygenation, yielding the corresponding alkene, 3-ethyl-2-methyl-1-pentene. rsc.org

Oxidative C–C Bond Cleavage: The development of catalytic systems, such as those using Co(II) complexes and air as the oxidant, could enable the selective cleavage of the C=C bond to produce valuable ketones. chemistryviews.org This represents a powerful synthetic transformation that converts the C8 alcohol into different functionalized products. chemistryviews.org